molecular formula C12H12O2S B1375710 Benzyl 2-(thietan-3-ylidene)acetate CAS No. 1394319-40-4

Benzyl 2-(thietan-3-ylidene)acetate

Cat. No. B1375710
M. Wt: 220.29 g/mol
InChI Key: YRMJBZIPJOULRP-UHFFFAOYSA-N
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Description

Benzyl 2-(thietan-3-ylidene)acetate, also known as TBA, is a thietane derivative. It has a molecular formula of C12H12O2S and a molecular weight of 220.29 g/mol .


Synthesis Analysis

The synthesis of thietanes, which includes Benzyl 2-(thietan-3-ylidene)acetate, has been developed using various methods. These include inter- and intramolecular nucleophilic thioetherifications, photochemical [2 + 2] cycloadditions, ring expansions and contractions, nucleophilic cyclizations, and some miscellaneous methods .


Molecular Structure Analysis

The molecular structure of Benzyl 2-(thietan-3-ylidene)acetate consists of a thietane ring attached to a benzyl group and an acetate group .


Chemical Reactions Analysis

Thietanes, including Benzyl 2-(thietan-3-ylidene)acetate, are important intermediates in organic synthesis for the preparation of sulfur-containing acyclic and heterocyclic compounds .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Benzyl 2-(thietan-3-ylidene)acetate derivatives have been synthesized as part of a broader exploration of compounds containing thietane cycles. These synthesized compounds exhibit unique chemical reactivities and structures, contributing to the ongoing research in medicinal chemistry and organic synthesis (Khaliullin et al., 2004), (Gurevich et al., 2020).

Biological Activity

  • Certain derivatives of benzyl 2-(thietan-3-ylidene)acetate have shown potential in biological applications, such as exhibiting immunotropic activity, indicating their potential in pharmaceutical research (Klen et al., 2002).

Catalytic Applications

  • These compounds have been explored in catalytic applications, where their unique structural properties contribute to the efficiency of certain chemical reactions. This is particularly relevant in the field of organic chemistry, where the development of new catalysts can significantly impact synthesis methods (Shen et al., 2015).

Antimicrobial and Antifungal Properties

  • Some benzyl 2-(thietan-3-ylidene)acetate derivatives have demonstrated antimicrobial and antifungal activities. This suggests their potential utility in developing new antimicrobial agents, which is a significant area of research due to increasing antibiotic resistance (Saeed et al., 2008).

properties

IUPAC Name

benzyl 2-(thietan-3-ylidene)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2S/c13-12(6-11-8-15-9-11)14-7-10-4-2-1-3-5-10/h1-6H,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMJBZIPJOULRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC(=O)OCC2=CC=CC=C2)CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701210821
Record name Acetic acid, 2-(3-thietanylidene)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701210821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-(thietan-3-ylidene)acetate

CAS RN

1394319-40-4
Record name Acetic acid, 2-(3-thietanylidene)-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394319-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-(3-thietanylidene)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701210821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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